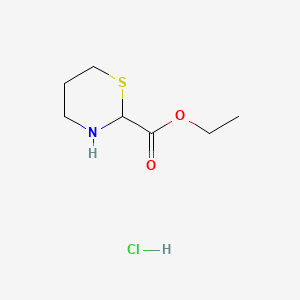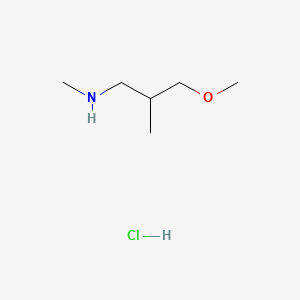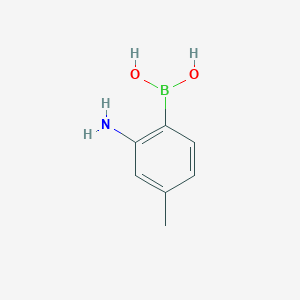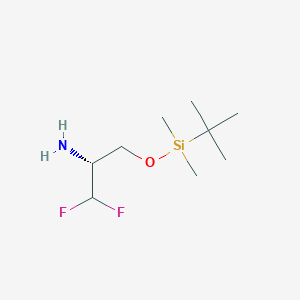![molecular formula C14H15F2NO2 B13453373 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)
7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of Functional Groups: The benzoyl and difluoro groups are introduced through specific reactions, such as Friedel-Crafts acylation for the benzoyl group and fluorination reactions for the difluoro groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
- 7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
Uniqueness
This compound stands out due to its specific functional groups and bicyclic structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in drug development.
Properties
Molecular Formula |
C14H15F2NO2 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
(9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-7-yl)-phenylmethanone |
InChI |
InChI=1S/C14H15F2NO2/c15-14(16)11-6-17(7-12(14)9-19-8-11)13(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
SPKWQZGPBHSBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2(F)F)CN1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)


![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)


![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)


